molecular formula C10H13N5 B1472995 4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 1566453-50-6

4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine

Numéro de catalogue: B1472995
Numéro CAS: 1566453-50-6
Poids moléculaire: 203.24 g/mol
Clé InChI: WHPGALRUAZOPOJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a piperazine moiety. This scaffold combines the planar aromatic pyrazine system with the flexible piperazine ring, enabling interactions with diverse biological targets. The piperazine group enhances solubility and modulates pharmacokinetic properties, while the pyrazolo[1,5-a]pyrazine core contributes to π-π stacking and hydrogen bonding in receptor binding .

Propriétés

IUPAC Name

4-piperazin-1-ylpyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-2-13-15-8-5-12-10(9(1)15)14-6-3-11-4-7-14/h1-2,5,8,11H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPGALRUAZOPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CN3C2=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

General Synthetic Strategy

Data Table Summarizing Preparation Methods

Step Reaction Type Reagents/Conditions Key Notes Typical Yield (%)
1 Cyclocondensation 5-amino-3-aminopyrazole + β-dicarbonyls or β-enaminones; base catalyst; EtOH or AcOH; reflux or microwave Forms pyrazolo[1,5-a]pyrazine core 60-85
2 Chlorination POCl3 + catalytic pyridine; heating Converts 4-oxo/hydroxy group to 4-chloro substituent 70-90
3 Nucleophilic aromatic substitution 4-chloro-pyrazolo[1,5-a]pyrazine + piperazine; DMF or DMSO; heating Introduces piperazinyl group at 4-position 65-90

Research Findings and Analysis

  • The cyclocondensation step is crucial for establishing the pyrazolo[1,5-a]pyrazine scaffold and can be tuned by selecting different 1,3-biselectrophilic reagents to introduce various substituents, which can influence the electronic properties and reactivity of the intermediate.

  • Chlorination using POCl3 is a well-established method that efficiently activates the 4-position for nucleophilic substitution without requiring additional functional group transformations.

  • The nucleophilic substitution with piperazine is facilitated by the electron-deficient nature of the pyrazolo[1,5-a]pyrazine ring, making the 4-chloro substituent highly susceptible to displacement.

  • Microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields in cyclocondensation steps, representing a valuable advancement in the preparation methodology.

  • The overall synthetic route is amenable to scale-up due to the use of commercially available reagents, straightforward reaction conditions, and good yields.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant anticancer properties. The compound is being investigated for its ability to inhibit specific kinases involved in cancer progression:

  • Kinase Inhibition : Studies have shown that compounds similar to 4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine can inhibit kinases such as AXL and c-MET, which are implicated in tumor growth and metastasis . The selective inhibition of these kinases could lead to the development of targeted cancer therapies.
  • Mechanisms of Action : The compound's mechanism involves disrupting signaling pathways that cancer cells rely on for survival and proliferation. For instance, inhibitors targeting the PI3K pathway have demonstrated promising results in preclinical models .

Anti-inflammatory Effects

The compound has also shown potential in modulating inflammatory responses:

  • Inflammatory Pathways : Research indicates that pyrazolo[1,5-a]pyrazine derivatives can inhibit interleukin receptor-associated kinase 4 (IRAK4), a key player in inflammatory signaling . This inhibition could lead to reduced inflammation in conditions such as rheumatoid arthritis and other autoimmune disorders.
  • Clinical Implications : By targeting specific inflammatory pathways, these compounds may offer new therapeutic avenues for treating chronic inflammatory diseases .

Enzyme Inhibition

This compound has been explored for its ability to inhibit various enzymes:

  • Selectivity : Compounds derived from this scaffold have demonstrated selectivity towards phosphoinositide 3-kinase (PI3K) isoforms, which are critical in regulating cellular processes such as growth and metabolism . This selectivity is vital for minimizing side effects while maximizing therapeutic benefits.

Case Studies and Research Findings

StudyFocusFindings
MDPI Study (2021) Antitumor ActivityHighlighted the potential of pyrazolo[1,5-a]pyrimidines as effective anticancer agents through kinase inhibition .
PMC Article (2022) PI3K InhibitionReported the synthesis of pyrazolo[1,5-a]pyrimidine derivatives with IC50 values indicating potent activity against PI3Kδ .
Patent Research (2024) AXL and c-MET InhibitionDiscussed the development of compounds targeting AXL and c-MET kinases with implications for cancer therapy .

Mécanisme D'action

The mechanism of action of 4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their function and stability .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Core Variations

The pyrazolo[1,5-a]pyrazine scaffold shares similarities with other fused heterocycles, including pyrazolo[1,5-a]pyrimidines, pyrazolo[1,5-a]quinoxalines, and triazolo[1,5-a]pyrazines. Key differences lie in the heteroatom arrangement and substitution patterns:

Compound Class Core Structure Key Substituents Biological Targets
Pyrazolo[1,5-a]pyrazine Pyrazine fused with pyrazole Piperazine, chlorophenyl, alkyl chains Dopamine receptors, coronaviruses
Pyrazolo[1,5-a]pyrimidine Pyrimidine fused with pyrazole Triazole, methyl, phenyl, trifluoromethyl Kinases (TTK), cancer cells
Pyrazolo[1,5-a]quinoxaline Quinoxaline fused with pyrazole Alkyl chains (C4–C5), hydrophobic groups TLR7 antagonists
Triazolo[1,5-a]pyrazine Pyrazine fused with triazole Piperazine, furan, trifluorobenzyl Adenosine A2a receptors
Antiviral Activity
CNS Targets
  • Dopamine Receptor Ligands : The derivative 2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine () targets D2, D3, and D4 dopamine receptors, where the chlorophenyl group enhances receptor subtype selectivity .
  • Triazolo[1,5-a]pyrazines: Piperazine-substituted derivatives (e.g., compound 12 in ) exhibit moderate adenosine A2a receptor binding (nanomolar affinity) with selectivity over A1 receptors .
Anticancer Activity
  • Pyrazolo[1,5-a]pyrimidines : CFI-402257 () is a potent TTK inhibitor (Ki = 0.1 nM) with oral bioavailability, demonstrating scaffold-dependent kinase selectivity .
  • Pyrazolo[5,1-c]triazines : Showed cytotoxic activity against breast (MCF-7) and colon (HCT-116) cancer cells, with IC50 values comparable to doxorubicin in some cases .

Structure-Activity Relationships (SAR)

  • Piperazine Substitution :
    • Position : Piperazine at the 4-position of pyrazolo[1,5-a]pyrazine optimizes steric compatibility with receptor pockets (e.g., dopamine D3) .
    • Phenyl Modifications : Chlorophenyl or benzoyl groups (e.g., ) improve lipophilicity and target engagement .
  • Core Heteroatoms: Pyrazolo[1,5-a]pyrimidines exhibit broader kinase inhibition (e.g., TTK) compared to pyrazolo[1,5-a]pyrazines, likely due to pyrimidine’s hydrogen-bonding capacity . Pyrazolo[1,5-a]quinoxalines with C4–C5 alkyl chains maximize TLR7 antagonism by balancing hydrophobicity and solubility .

Pharmacokinetic and Physicochemical Properties

Property 4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrimidine (CFI-402257) Pyrazolo[1,5-a]quinoxaline (TLR7 antagonist)
Molecular Weight ~326–331 g/mol 331.44 g/mol ~300–400 g/mol
logP 4.2–4.9 3.5–4.0 3.8–4.5
Solubility Moderate (piperazine enhances aqueous solubility) High (polar substituents) Low (hydrophobic alkyl chains)
Oral Bioavailability Not reported High (confirmed in xenografts) Limited data

Activité Biologique

4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine is a compound belonging to the class of pyrazolo[1,5-a]pyrazines, which are recognized for their diverse biological activities. The presence of the piperazine moiety enhances its potential therapeutic applications. This article explores the compound's biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The structural characteristics of this compound contribute significantly to its biological activity. The compound features a fused bicyclic structure containing two nitrogen-containing rings, which enhances its interaction with biological targets.

Property Description
Molecular Formula C10_{10}H12_{12}N4_{4}
Molecular Weight 188.23 g/mol
Solubility Soluble in DMSO and ethanol

Biological Activities

Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant biological activities, including:

  • Anticancer Activity : Various studies have shown that pyrazolo derivatives possess potent anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
  • Serotonin Reuptake Inhibition : A related study on piperazine derivatives highlighted their role as serotonin reuptake inhibitors (SRIs), suggesting potential applications in treating depression and anxiety disorders .
  • Antimicrobial Properties : Pyrazole derivatives have also been evaluated for their antimicrobial activities. Some compounds demonstrated notable antifungal effects against various pathogens .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Pyrazole Ring : The initial step involves the reaction of hydrazine with appropriate carbonyl compounds to form the pyrazole core.
  • Piperazine Introduction : The piperazine moiety is introduced via nucleophilic substitution reactions.
  • Optimization : Recent studies emphasize green chemistry approaches to enhance yields and reduce environmental impact through microwave-assisted synthesis and solvent-free conditions .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazolo derivatives:

  • Anticancer Studies : In vitro studies showed that this compound exhibits significant inhibitory effects on cancer cell proliferation. For example, a study reported an IC50_{50} value indicating effective growth inhibition in HeLa cell lines .
  • Serotonin Reuptake Inhibition : A specific derivative was evaluated for its antidepressant properties, showing strong inhibition of serotonin reuptake and stability in human liver microsomes .

Q & A

What are the established synthetic methodologies for preparing 4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine and its derivatives?

Level : Basic
Methodological Answer :
The synthesis typically involves multi-step reactions:

Core Formation : Condensation of aminopyrazoles with electrophilic reagents (e.g., enaminones or 1,3-diketones) to construct the pyrazolo[1,5-a]pyrazine core .

Piperazine Substitution : Introduction of the piperazine moiety via nucleophilic aromatic substitution (SNAr) at position 7 of the core using 1-substituted piperazines under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .

Functionalization : Post-synthetic modifications, such as palladium-catalyzed cross-coupling or carbonylation, to introduce heterocyclic or ester groups at position 4 .
Key Considerations : Optimize reaction conditions (temperature, solvent, catalyst) to enhance yield and purity. For example, microwave-assisted synthesis reduces reaction time for pyrazolo[1,5-a]pyrimidine analogs .

How is the structural characterization of this compound validated?

Level : Basic
Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positions. For example, downfield shifts in 1^1H NMR (δ 8.5–9.0 ppm) indicate aromatic protons on the pyrazine ring .
  • Mass Spectrometry (HRMS) : Validates molecular formula and purity .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
  • HPLC : Ensures >95% purity post-synthesis .

What strategies optimize the biological activity of pyrazolo[1,5-a]pyrazine derivatives?

Level : Advanced
Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
    • Piperazine Modifications : Replace the piperazine group with substituted variants (e.g., 4-pyridinylpiperazine) to enhance target binding .
    • Core Functionalization : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at position 3 to improve kinase inhibition .
  • Bioisosteric Replacement : Substitute the pyrazine ring with pyrimidine to modulate solubility and bioavailability .
    Example : Derivatives with 4-(6-methylpyridin-2-yl)piperazine showed enhanced antitumor activity in HCT-116 cell lines .

How can contradictory biological activity data across studies be resolved?

Level : Advanced
Methodological Answer :

  • Assay Standardization : Compare IC50_{50} values under consistent conditions (e.g., cell line, incubation time). For example, discrepancies in kinase inhibition may arise from varying ATP concentrations .
  • Substituent Analysis : Evaluate how minor structural differences (e.g., methyl vs. phenyl groups) affect activity. A 3,5-diphenyl-substituted analog may exhibit stronger binding than a 3-methyl variant due to hydrophobic interactions .
  • Computational Validation : Use molecular docking to predict binding affinities and reconcile experimental results .

What in vitro models are appropriate for evaluating kinase inhibition?

Level : Advanced
Methodological Answer :

  • Kinase Assays : Use recombinant kinases (e.g., EGFR or VEGFR2) with fluorescence-based ADP-Glo™ assays to quantify inhibition .
  • Cell-Based Models : Screen against cancer cell lines (e.g., MCF-7 or A549) using MTT assays. Prioritize derivatives with IC50_{50} < 10 μM .
  • Selectivity Profiling : Test against a kinase panel (≥50 kinases) to identify off-target effects .

What is the role of the piperazine moiety in target interactions?

Level : Basic
Methodological Answer :

  • Binding Pocket Penetration : The piperazine group’s flexibility allows deep penetration into hydrophobic kinase pockets (e.g., ALK or JAK2) .
  • Solubility Enhancement : Piperazine improves aqueous solubility via protonation at physiological pH, aiding pharmacokinetics .
  • Hydrogen Bonding : The secondary amine in piperazine forms hydrogen bonds with catalytic lysine residues in kinases .

Are there green chemistry approaches for synthesizing pyrazolo[1,5-a]pyrazines?

Level : Advanced
Methodological Answer :

  • Ultrasound-Assisted Synthesis : Reduces reaction time by 50–70% using KHSO4_4 as a catalyst in aqueous ethanol .
  • Solvent-Free Conditions : Microwave irradiation in neat conditions minimizes waste .
  • Biocatalysis : Explore enzymatic methods for regioselective substitutions, though this remains underdeveloped for pyrazoloazines .

How can computational methods aid in target identification?

Level : Advanced
Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding modes with kinases (e.g., PDB ID: 1XKK). Focus on derivatives with docking scores ≤ -8.0 kcal/mol .
  • MD Simulations : Run 100-ns simulations to assess stability of ligand-target complexes. Analyze RMSD and hydrogen bond occupancy .
  • QSAR Modeling : Develop predictive models using descriptors like logP and polar surface area to prioritize analogs for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine
Reactant of Route 2
Reactant of Route 2
4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.